molecular formula C8H10N2 B15266101 6-Methyl-1H,2H,3H-pyrrolo[3,2-B]pyridine CAS No. 1256808-17-9

6-Methyl-1H,2H,3H-pyrrolo[3,2-B]pyridine

Cat. No.: B15266101
CAS No.: 1256808-17-9
M. Wt: 134.18 g/mol
InChI Key: RYLATXGLBCLUBM-UHFFFAOYSA-N
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Description

6-Methyl-1H,2H,3H-pyrrolo[3,2-B]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused pyridine and pyrrole ring system, which imparts unique chemical and biological properties. It is often explored for its potential therapeutic applications, particularly in targeting specific biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1H,2H,3H-pyrrolo[3,2-B]pyridine typically involves the construction of the pyrrole and pyridine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare such compounds .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the industrial viability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1H,2H,3H-pyrrolo[3,2-B]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound, often altering its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

6-Methyl-1H,2H,3H-pyrrolo[3,2-B]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1H,2H,3H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis. By binding to these receptors, the compound can disrupt downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to reduced tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1H,2H,3H-pyrrolo[3,2-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit FGFRs makes it a promising candidate for targeted cancer therapy .

Properties

CAS No.

1256808-17-9

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H10N2/c1-6-4-8-7(10-5-6)2-3-9-8/h4-5,9H,2-3H2,1H3

InChI Key

RYLATXGLBCLUBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN2)N=C1

Origin of Product

United States

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